molecular formula C26H25N3O3 B11314204 N-[4-(dimethylamino)benzyl]-6-ethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

N-[4-(dimethylamino)benzyl]-6-ethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11314204
M. Wt: 427.5 g/mol
InChI Key: IKQQBLWAEBHSGV-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6-ETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a chromene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6-ETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form an intermediate. This intermediate is then reacted with 2-aminopyridine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6-ETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols depending on the reagents used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethylamino and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6-ETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism by which N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6-ETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)phenyldiphenylphosphine
  • N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide

Uniqueness

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6-ETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is unique due to its specific structural features, such as the chromene core and the combination of dimethylamino and pyridine moieties. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-6-ethyl-4-oxo-N-pyridin-2-ylchromene-2-carboxamide

InChI

InChI=1S/C26H25N3O3/c1-4-18-10-13-23-21(15-18)22(30)16-24(32-23)26(31)29(25-7-5-6-14-27-25)17-19-8-11-20(12-9-19)28(2)3/h5-16H,4,17H2,1-3H3

InChI Key

IKQQBLWAEBHSGV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC=C(C=C3)N(C)C)C4=CC=CC=N4

Origin of Product

United States

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